molecular formula C18H17BrN2O2 B2896348 5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1351645-88-9

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide

货号: B2896348
CAS 编号: 1351645-88-9
分子量: 373.25
InChI 键: IDTUVMPNIWFSGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates both a brominated furan carboxamide and a 1,2,3,4-tetrahydroisoquinoline moiety, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active compounds . The 3,4-dihydroisoquinoline group is a common structural feature in molecules designed to target enzymes and receptors, particularly in the central nervous system and oncology research . This compound is supplied as a high-purity material to ensure consistency and reliability in experimental applications. It is intended for use by qualified researchers in in vitro assays and investigative studies. Potential research applications include serving as a key intermediate in organic synthesis, a building block for the development of more complex molecules, or a candidate for screening against a panel of biological targets to elucidate novel mechanisms of action. The presence of the but-2-yn-1-yl linker suggests potential as a molecular scaffold for constructing compounds with optimized binding characteristics. WARNING: This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

属性

IUPAC Name

5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-17-8-7-16(23-17)18(22)20-10-3-4-11-21-12-9-14-5-1-2-6-15(14)13-21/h1-2,5-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUVMPNIWFSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Bromination of Furan-2-carboxylic Acid

Electrophilic substitution using phosphorus tribromide (PBr₃) in dichloromethane at 0°C achieves C-5 bromination. The carboxylic acid group directs substitution meta to itself, favoring bromine incorporation at position 5.

Procedure:

  • Dissolve furan-2-carboxylic acid (10.0 g, 89.3 mmol) in anhydrous CH₂Cl₂ (150 mL).
  • Add PBr₃ (14.7 mL, 156 mmol) dropwise under N₂ at 0°C.
  • Stir for 6 h at 25°C, then quench with ice-water.
  • Extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and concentrate.
  • Recrystallize from hexane/EtOAc (4:1) to yield white crystals (14.1 g, 85%).

Characterization Data:

  • MP: 142–144°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 3.6 Hz, 1H, H-3), 7.95 (d, J = 3.6 Hz, 1H, H-4), 13.2 (s, 1H, COOH).
  • ESI-MS: m/z 204.9 [M+H]⁺.

Preparation of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine

Bischler-Napieralski Cyclization

Synthesis of 1,2,3,4-tetrahydroisoquinoline begins with β-phenylethylamide cyclization using POCl₃.

Procedure:

  • Reflux N-phenethylacetamide (12.0 g, 73.8 mmol) with POCl₃ (20 mL) for 3 h.
  • Neutralize with NaHCO₃, extract with CH₂Cl₂, and concentrate.
  • Purify via silica chromatography (hexane/EtOAc 3:1) to yield 1,2,3,4-tetrahydroisoquinoline (8.9 g, 78%).

Propargylamine Conjugation

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the dihydroisoquinoline to but-2-yn-1-amine:

Procedure:

  • React 1,2,3,4-tetrahydroisoquinoline (5.0 g, 37.6 mmol) with propargyl bromide (4.8 mL, 45.1 mmol) in DMF.
  • Add CuI (0.71 g, 3.76 mmol) and DIPEA (6.5 mL, 37.6 mmol).
  • Stir at 60°C for 12 h, then extract with EtOAc.
  • Purify via NH-silica chromatography (CH₂Cl₂/MeOH 10:1) to afford the amine (4.2 g, 72%).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10–7.25 (m, 4H, Ar-H), 4.02 (s, 2H, NCH₂), 3.75 (t, J = 5.2 Hz, 2H, CH₂N), 2.85 (t, J = 5.2 Hz, 2H, CH₂), 2.45 (s, 1H, C≡CH).
  • HRMS: m/z 215.1310 [M+H]⁺ (calc. 215.1309).

Amide Bond Formation

EDC/HOBt-Mediated Coupling

Activation of 5-bromofuran-2-carboxylic acid (1.0 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in CH₂Cl₂ facilitates amidation.

Procedure:

  • Dissolve 5-bromofuran-2-carboxylic acid (2.04 g, 10.0 mmol) in CH₂Cl₂ (30 mL).
  • Add EDC·HCl (2.30 g, 12.0 mmol), HOBt (1.62 g, 12.0 mmol), and DMAP (0.12 g, 1.0 mmol).
  • Stir for 30 min, then add 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine (2.15 g, 10.0 mmol).
  • Reflux for 12 h, wash with 2N HCl (20 mL), and dry over MgSO₄.
  • Purify via silica chromatography (hexane/EtOAc 1:1) to yield the title compound (3.41 g, 81%).

Characterization Data:

  • MP: 189–191°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (t, J = 5.6 Hz, 1H, NH), 7.92 (d, J = 3.6 Hz, 1H, H-3), 7.68 (d, J = 3.6 Hz, 1H, H-4), 7.10–7.30 (m, 4H, Ar-H), 4.15 (d, J = 5.6 Hz, 2H, NHCH₂), 3.95 (s, 2H, NCH₂), 3.70 (t, J = 5.2 Hz, 2H, CH₂N), 2.80 (t, J = 5.2 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.4 (CONH), 152.1 (C-2), 134.5 (C-5), 128.9, 127.3, 126.8, 126.1 (Ar-C), 115.2 (C≡C), 79.4 (C≡C), 55.1 (NHCH₂), 49.8 (NCH₂), 45.3 (CH₂N), 29.7 (CH₂).
  • HPLC Purity: 98.6% (C18, MeCN/H₂O 70:30).

Alternative Synthetic Routes

Ullmann-Type Coupling for Amide Formation

A Pd/Cu-mediated coupling between 5-bromofuran-2-carbonyl chloride and the propargylamine achieves comparable yields (78%) but requires stringent anhydrous conditions.

Microwave-Assisted Bromination

Microwave irradiation (150°C, 20 min) of furan-2-carboxylic acid with NBS in CCl₄ enhances bromination efficiency (92% yield) but risks over-bromination.

化学反应分析

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The alkyne group allows for various coupling reactions, including Sonogashira and Heck couplings, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

相似化合物的比较

Research Findings and Hypotheses

  • σ2-Receptor Targeting: Compounds (1) and (2) from were radiolabeled with ⁷⁶Br for tumor imaging, demonstrating high in vivo stability and tumor uptake .
  • Synthetic Accessibility: The alkyne linker in the target compound could simplify synthetic routes compared to the multi-step synthesis required for methoxy-substituted benzamides.

常见问题

Basic: What are the key considerations for synthesizing 5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide?

Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of 5-bromofuran-2-carboxylic acid for reaction with the amine-containing intermediate .
  • Alkyne functionalization : The but-2-yn-1-yl linker requires controlled Sonogashira coupling or similar cross-coupling reactions to introduce the dihydroisoquinoline moiety while preserving stereochemistry .
  • Purification : Column chromatography (silica gel) or recrystallization (e.g., from chloroform/methanol) is critical due to the compound’s polarity and potential impurities .

Basic: How can the structure of this compound be confirmed post-synthesis?

Analytical characterization relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.5 ppm confirm the aromatic protons of the furan and dihydroisoquinoline moieties.
    • ¹³C NMR : Carbonyl signals (~170 ppm) validate the carboxamide linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the bromine atom .
  • HPLC : Purity >95% is standard for research-grade material, with retention time correlated against reference standards .

Advanced: How does the 3,4-dihydroisoquinoline moiety influence the compound’s pharmacodynamics?

The dihydroisoquinoline group enhances target binding affinity through:

  • Hydrophobic interactions : The fused aromatic system improves membrane permeability and binding to hydrophobic enzyme pockets.
  • Electron-withdrawing effects : Stabilizes charge-transfer interactions with biological targets (e.g., kinases or GPCRs) .
    Validation : Comparative studies with analogs lacking this moiety show reduced activity in enzyme inhibition assays, confirming its role .

Advanced: How can researchers resolve conflicting data in solubility and stability studies?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) or stability (pH-dependent degradation) require:

  • Controlled environmental replication : Conduct experiments under inert atmospheres (N₂) to rule out oxidation .
  • Advanced analytics : Use LC-MS to identify degradation products (e.g., bromine displacement or furan ring oxidation) .
  • Computational modeling : Predict solubility parameters (logP) via software like COSMO-RS to guide solvent selection .

Advanced: What strategies optimize bioactivity while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies :
    • Modify the furan ring : Replace bromine with electron-donating groups (e.g., -OCH₃) to alter electronic properties and reduce cytotoxicity .
    • Adjust the but-2-yn-1-yl linker : Shorter linkers may enhance rigidity and selectivity for target receptors .
  • In vitro assays : Prioritize assays with orthogonal readouts (e.g., fluorescence polarization + SPR) to distinguish true binding from artifacts .

Basic: What are the compound’s critical physicochemical properties for formulation?

  • LogP : ~3.2 (predicted), indicating moderate lipophilicity suitable for oral bioavailability .
  • Hydrogen bonding : 2 donors (amide NH) and 4 acceptors (furan O, carbonyl O), influencing solubility in polar solvents .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suggesting solid-state stability under standard storage .

Advanced: How can crystallography aid in understanding this compound’s interactions?

  • Single-crystal X-ray diffraction : Resolves the spatial arrangement of the dihydroisoquinoline and furan moieties, clarifying conformational preferences (e.g., syn/anti amide orientation) .
  • Electrostatic potential maps : Identify regions of high electron density (e.g., bromine) for predicting reactive sites .

Basic: What are common impurities encountered during synthesis?

  • Starting material residuals : Unreacted 5-bromofuran-2-carboxylic acid (detected via HPLC at Rₜ = 3.2 min) .
  • Diastereomers : Improper control during alkyne coupling generates stereoisomers, separable via chiral chromatography .
  • Oxidation byproducts : Bromine displacement products (e.g., hydroxylated furan) in aerobic conditions .

Advanced: What in silico tools predict this compound’s ADMET profile?

  • ADMET Predictors :
    • SwissADME : Estimates bioavailability (85%) and blood-brain barrier penetration (low) .
    • ProtoX : Simulates cytochrome P450 interactions, flagging potential hepatotoxicity risks .
  • Molecular docking : AutoDock Vina models binding to target proteins (e.g., PARP-1), guiding lead optimization .

Advanced: How do structural analogs inform its mechanism of action?

  • Furan-carboxamide analogs : Compounds like N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibit similar kinase inhibition, suggesting a shared pharmacophore .
  • Dihydroisoquinoline derivatives : Substituents at the 3,4-positions modulate selectivity (e.g., methoxy groups enhance affinity for serotonin receptors) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。